
1-(Bromomethyl)-3-chloro-2-fluoro-5-nitrobenzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(Bromomethyl)-3-chloro-2-fluoro-5-nitrobenzene is an aromatic compound characterized by the presence of bromine, chlorine, fluorine, and nitro functional groups attached to a benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(Bromomethyl)-3-chloro-2-fluoro-5-nitrobenzene typically involves the bromomethylation of a suitable precursor. One common method includes the reaction of 3-chloro-2-fluoro-5-nitrobenzyl alcohol with hydrobromic acid (HBr) in the presence of a catalyst such as paraformaldehyde . This reaction proceeds under acidic conditions and requires careful control of temperature and reaction time to achieve high yields.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and advanced purification techniques ensures the efficient and cost-effective production of this compound with high purity.
Chemical Reactions Analysis
Types of Reactions: 1-(Bromomethyl)-3-chloro-2-fluoro-5-nitrobenzene undergoes various types of chemical reactions, including:
Nucleophilic Substitution: The bromomethyl group can be substituted by nucleophiles such as amines, thiols, or alkoxides.
Electrophilic Aromatic Substitution: The nitro group activates the benzene ring towards electrophilic substitution reactions, allowing for further functionalization.
Reduction: The nitro group can be reduced to an amine using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium azide (NaN₃) or potassium thiolate (KSR) in polar aprotic solvents like dimethyl sulfoxide (DMSO).
Electrophilic Aromatic Substitution: Reagents like sulfuric acid (H₂SO₄) or nitric acid (HNO₃) under controlled temperature conditions.
Reduction: Hydrogen gas (H₂) with palladium on carbon (Pd/C) as a catalyst.
Major Products Formed:
Nucleophilic Substitution: Formation of azides, thiols, or ethers depending on the nucleophile used.
Electrophilic Aromatic Substitution: Introduction of additional functional groups such as nitro, sulfonic acid, or halogens.
Reduction: Conversion of the nitro group to an amine.
Scientific Research Applications
1-(Bromomethyl)-3-chloro-2-fluoro-5-nitrobenzene has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Biology: Employed in the study of enzyme inhibition and protein labeling due to its reactive functional groups.
Medicine: Investigated for its potential as a precursor in the development of novel therapeutic agents.
Industry: Utilized in the production of agrochemicals, dyes, and polymers.
Mechanism of Action
The mechanism of action of 1-(Bromomethyl)-3-chloro-2-fluoro-5-nitrobenzene involves its interaction with nucleophiles and electrophiles. The bromomethyl group acts as an electrophilic center, facilitating nucleophilic substitution reactions. The nitro group, being an electron-withdrawing group, enhances the reactivity of the benzene ring towards electrophilic aromatic substitution .
Molecular Targets and Pathways:
Nucleophilic Substitution: Targets nucleophiles such as amines and thiols.
Electrophilic Aromatic Substitution: Involves pathways that introduce additional functional groups to the benzene ring.
Comparison with Similar Compounds
- 1-(Chloromethyl)-3-chloro-2-fluoro-5-nitrobenzene
- 1-(Bromomethyl)-3-fluoro-2-chloro-5-nitrobenzene
- 1-(Bromomethyl)-3-chloro-2-fluoro-4-nitrobenzene
Uniqueness: 1-(Bromomethyl)-3-chloro-2-fluoro-5-nitrobenzene is unique due to the specific arrangement of its functional groups, which imparts distinct reactivity and properties. The presence of both bromine and nitro groups allows for versatile chemical transformations, making it a valuable compound in synthetic chemistry .
Properties
CAS No. |
2092354-72-6 |
|---|---|
Molecular Formula |
C7H4BrClFNO2 |
Molecular Weight |
268.47 g/mol |
IUPAC Name |
1-(bromomethyl)-3-chloro-2-fluoro-5-nitrobenzene |
InChI |
InChI=1S/C7H4BrClFNO2/c8-3-4-1-5(11(12)13)2-6(9)7(4)10/h1-2H,3H2 |
InChI Key |
NWLVCWSLIQZSRW-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=C(C(=C1CBr)F)Cl)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![[2-Chloro-5-[(4-isopropylphenyl)methylamino]phenyl]methanol](/img/structure/B13892249.png)
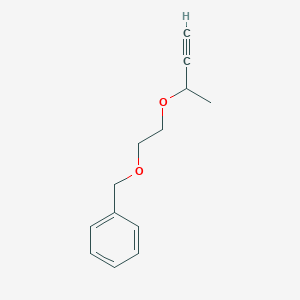
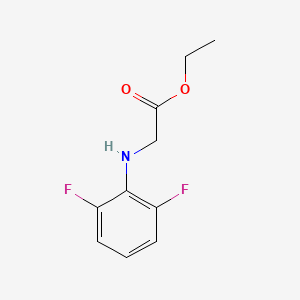
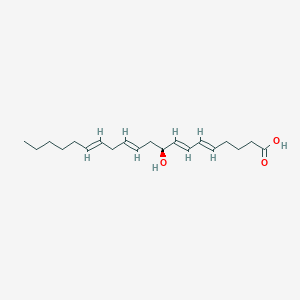


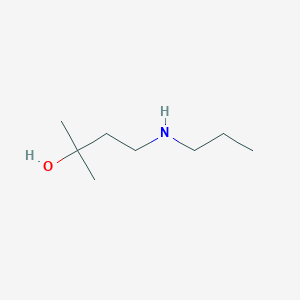
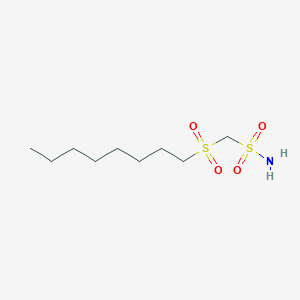
![tert-butyl-[(2S)-2,3-dimethylbut-3-enoxy]-diphenylsilane](/img/structure/B13892333.png)
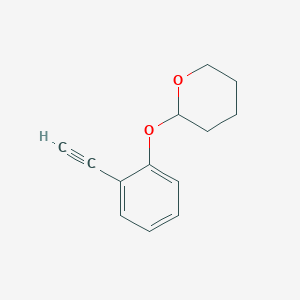
![7-chloro-Thieno[3,2-b]pyridine-2-sulfonyl chloride](/img/structure/B13892342.png)

![7-Oxa-1-azaspiro[3.4]octane;oxalate](/img/structure/B13892347.png)

